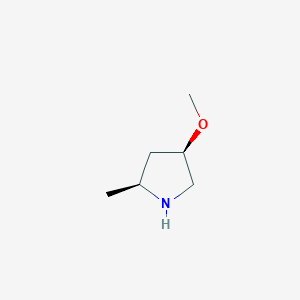
(2S,4R)-4-Methoxy-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S, 4R)-4-Methoxy-2-methyl-pyrrolidine is a chiral pyrrolidine derivative with a methoxy group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S, 4R) configuration.
Industrial Production Methods
Industrial production of (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis modules to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(2S, 4R)-4-Methoxy-2-methyl-pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the methoxy or methyl groups .
Scientific Research Applications
(2S, 4R)-4-Methoxy-2-methyl-pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential role in protein stabilization and folding, as well as its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, influencing their activity and stability. It may also interact with cellular membranes and other macromolecules, affecting their function and structure. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine include other chiral pyrrolidine derivatives such as (2S, 4R)-4-methylproline and (2S, 4R)-4-ethylproline. These compounds share structural similarities but differ in the nature and position of their substituents .
Uniqueness
The uniqueness of (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine lies in its specific stereochemistry and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,4R)-4-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
NEISDEAQLMENHN-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)OC |
Canonical SMILES |
CC1CC(CN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















